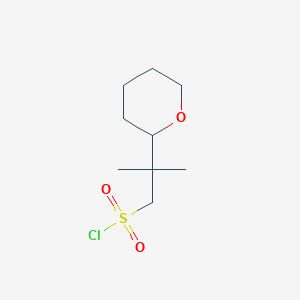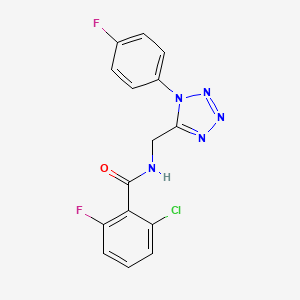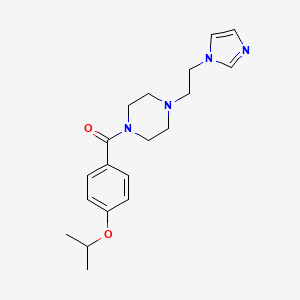![molecular formula C19H22FN3O2 B2905486 6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide CAS No. 1436042-61-3](/img/structure/B2905486.png)
6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A straightforward synthetic route to obtain this compound involves the reaction of piperidine-4-carboxylic acid , 1,3-difluorobenzene , and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide consists of a piperidine ring fused to a benzoxazole ring. The fluorine atom is attached to the benzene ring, and the methoxy group is linked to the phenyl ring. The overall structure is crucial for understanding its properties and interactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it is essential to consider potential functional group transformations, such as amide hydrolysis, amidation, or substitution reactions. Further studies would be needed to explore its reactivity and potential applications .
科学的研究の応用
Kinase Inhibitor for Cancer Treatment
A derivative within the same chemical family, identified for its potent and selective inhibition of the Met kinase superfamily, has shown significant promise in cancer therapy. These inhibitors, through modification at specific positions on their chemical structure, have demonstrated improved enzyme potency and selectivity. For instance, the analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Molecular Imaging in Neurodegenerative Diseases
Compounds structurally related to "6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide" have been utilized in molecular imaging, particularly using positron emission tomography (PET) for quantifying receptor densities in the brain. For example, a selective serotonin 1A (5-HT1A) molecular imaging probe was employed in conjunction with PET to assess receptor densities in Alzheimer's disease patients, revealing significant correlations with clinical symptoms (Kepe et al., 2006).
PET Imaging for Serotonin Receptors
Further research into PET imaging has compared various compounds for their efficacy in imaging serotonin 1A receptors in human subjects. These studies have aimed to evaluate the prospects of different fluorinated compounds, highlighting the importance of resistance to in vivo defluorination and improving imaging quality for receptor visualization (Choi et al., 2015).
Inhibition and Imaging of 5-HT1A Receptors
Research has also focused on novel derivatives of 2-pyridinemethylamine as selective and orally active agonists at 5-HT1A receptors, demonstrating their potential in treating depression through enhanced serotonin receptor activation. These derivatives have shown potent 5-HT1A agonist activity both in vitro and in vivo, indicating their antidepressant potential (Vacher et al., 1999).
将来の方向性
: Garlapati, K. K., Ganta, R. K., Siva Kumar, K., & Srinivasu, N. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. Russian Journal of Organic Chemistry, 59(3), 190–195. DOI: 10.1134/S1070428023010219
作用機序
Target of Action
Similar compounds have been found to exhibit potent antiproliferative activity on carcinoma cells . This suggests that the compound may target cellular processes involved in cell proliferation.
Mode of Action
It is known that the substitution at the n-terminal of similar compounds plays a dominant role in their antiproliferative activity . This suggests that the compound may interact with its targets through this substituted group, leading to changes in cell proliferation.
Pharmacokinetics
The compound’s synthesis involves a suzuki–miyaura coupling reaction , which is known for its mild and functional group tolerant reaction conditions. This could potentially impact the compound’s bioavailability.
Result of Action
The compound’s antiproliferative activity suggests that it may inhibit cell proliferation . This could result in the suppression of tumor growth in the case of carcinoma cells.
Action Environment
The suzuki–miyaura coupling reaction used in the compound’s synthesis is known to be environmentally benign , suggesting that the compound may be stable under various environmental conditions.
特性
IUPAC Name |
6-fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-17-5-3-2-4-15(17)13-23-10-8-16(9-11-23)22-19(24)14-6-7-18(20)21-12-14/h2-7,12,16H,8-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZVCQEMNCRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


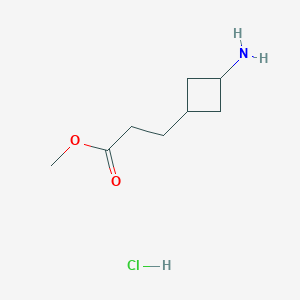
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-phenylbenzamide](/img/structure/B2905409.png)
![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)
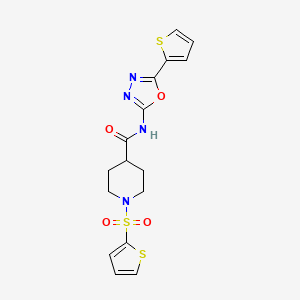
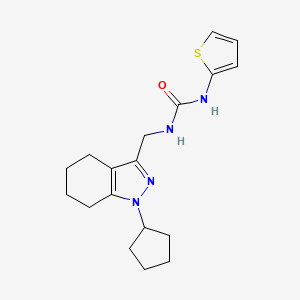
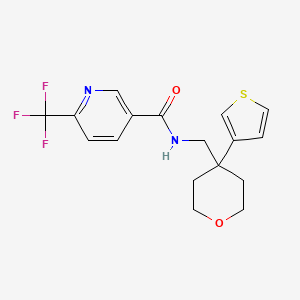
![2-(1-Methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetonitrile](/img/structure/B2905414.png)

